molecular formula C18H19N3O4 B4395179 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide

Cat. No. B4395179
M. Wt: 341.4 g/mol
InChI Key: HYJSXHDOVGTFQU-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DM-1 and is a benzimidazole derivative. It has been synthesized using different methods and has shown promising results in various laboratory experiments.

Mechanism of Action

DM-1 works by binding to the colchicine site of tubulin, which is a protein that plays a crucial role in microtubule assembly. DM-1 inhibits microtubule polymerization and disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent cytotoxic effects on cancer cells, while having minimal effects on normal cells. It has also been shown to be effective in inhibiting tumor growth in animal models. DM-1 has a short half-life and is rapidly metabolized in the body. It is primarily excreted through the kidneys.

Advantages and Limitations for Lab Experiments

DM-1 has several advantages for laboratory experiments. It is easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, DM-1 has some limitations as well. It is not stable in aqueous solutions and can degrade quickly. It also has a short half-life, which makes it difficult to study in vivo.

Future Directions

There are several future directions for research on DM-1. One area of interest is the development of DM-1 derivatives that have improved stability and pharmacokinetic properties. Another area of interest is the use of DM-1 in combination with other drugs to enhance its cytotoxic effects. DM-1 has also shown potential as a diagnostic tool for cancer imaging. Further research is needed to explore these potential applications in more detail.

Scientific Research Applications

DM-1 has been studied for its potential applications in cancer therapy. It has been shown to have cytotoxic effects on cancer cells, including breast, ovarian, and lung cancer cells. DM-1 works by inhibiting microtubule polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death. DM-1 has also been studied for its potential use in imaging and diagnostic applications.

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-20-12-9-8-11(10-13(12)21(2)18(20)23)19-17(22)16-14(24-3)6-5-7-15(16)25-4/h5-10H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJSXHDOVGTFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide
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N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,6-dimethoxybenzamide

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